molecular formula C21H18ClN3O2S2 B5137607 N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

Cat. No. B5137607
M. Wt: 444.0 g/mol
InChI Key: IQGYUOWFGJNMRE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea, also known as CI-994, is a small molecule inhibitor that has shown potential as an anti-cancer agent. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been extensively studied as a potential treatment for cancer.

Mechanism of Action

N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDACs are known to play a role in the regulation of gene expression, and their dysregulation has been implicated in the development of cancer. By inhibiting HDAC activity, N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea promotes the acetylation of histone proteins, which leads to changes in gene expression and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to be effective in a variety of preclinical models, making it a promising candidate for further development. However, one limitation of using N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. One area of interest is the development of combination therapies that include N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. Additionally, there is interest in exploring the use of N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in the treatment of other diseases, such as malaria and inflammatory disorders. Finally, there is ongoing research aimed at improving the efficacy and safety of N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea and other HDAC inhibitors.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves the reaction of 2-chloroaniline with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzoyl isothiocyanate. The reaction proceeds under mild conditions and yields the desired product in good yield.

Scientific Research Applications

N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various preclinical models. Additionally, N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to sensitize cancer cells to other anti-cancer agents, making it a promising candidate for combination therapies.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c22-18-6-2-3-7-19(18)24-21(28)23-16-9-11-17(12-10-16)29(26,27)25-14-13-15-5-1-4-8-20(15)25/h1-12H,13-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGYUOWFGJNMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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